molecular formula C20H32N2O2 B6211302 N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide CAS No. 1328578-61-5

N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide

Cat. No.: B6211302
CAS No.: 1328578-61-5
M. Wt: 332.5
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Description

N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide typically involves the reaction of 4-methyl-2-(piperidin-1-yl)pentan-1-amine with 3-phenoxypropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to interact with various biological targets, potentially modulating their activity. This can lead to changes in cellular signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperidine ring with a phenoxypropanamide moiety allows for versatile applications in various fields of research and industry .

Properties

CAS No.

1328578-61-5

Molecular Formula

C20H32N2O2

Molecular Weight

332.5

Purity

95

Origin of Product

United States

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